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Abstract

DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis (VL),
a life-threatening parasitic disease. Developed from a pyrazolopyrimidine scaffold, this
compound has demonstrated potent in vitro and in vivo activity against Leishmania donovani,
the causative agent of VL. Its novel mechanism of action, targeting the parasite's cell cycle via
inhibition of Cdc2-related kinase 12 (CRK12), offers a significant advantage in the face of
emerging resistance to current therapies. This technical guide provides a comprehensive
overview of the preclinical and early clinical development of DNDI-6899, including its
mechanism of action, efficacy data, pharmacokinetic profile, and detailed experimental
methodologies.

Introduction

Visceral leishmaniasis, also known as kala-azar, is a neglected tropical disease that is fatal if
left untreated.[1] Current treatment options are hampered by issues such as toxicity, parenteral
administration, and increasing drug resistance, necessitating the development of new, safe,
and orally bioavailable drugs. DNDI-6899 (formerly known as GSK3186899 or DDD853651) is
a clinical candidate being developed by the Drugs for Neglected Diseases initiative (DNDi) to
address this unmet medical need.[2][3] The compound emerged from a collaboration between
GSK and the University of Dundee and has shown a promising profile for further development.

[4]
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Mechanism of Action: Targeting Leishmania CRK12

The primary mechanism of action of DNDI-6899 is the inhibition of Leishmania Cdc2-related
kinase 12 (CRK12), a cyclin-dependent kinase crucial for the parasite's cell cycle regulation.[1]
[5] CRK12, in complex with its cyclin partner CYC9, is believed to play a role in the G1 and
G2/M phases of the cell cycle.[1][5] Inhibition of CRK12 by DNDI-6899 leads to a disruption of
the parasite's cell division, ultimately resulting in cell death.[1] The kinase target was validated
through a combination of chemical proteomics, genetic studies in Leishmania, and the
observation of cell cycle arrest in treated parasites.[1] The specificity of DNDI-6899 for the
parasite kinase over human homologues contributes to its favorable safety profile.
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Caption: Inhibition of Leishmania CRK12 by DNDI-6899.

Data Presentation
Preclinical Efficacy

The preclinical development of DNDI-6899 involved a series of in vitro and in vivo studies to

assess its anti-leishmanial activity.
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Parameter Value Assay Reference

In Vitro Potency

L. donovani Intracellular
i 0.2 uM ] [1]
Amastigote ICso amastigote assay

In Vivo Efficacy

EDso (L. donovani Oral administration,
12 mg/kg . _ [6]
mouse model) twice daily for 5 days
EDoo (L. donovani Oral administration,
57 mg/kg ] )
mouse model) twice daily for 5 days
Pharmacokinetics

Pharmacokinetic parameters of DNDI-6899 were evaluated in preclinical models and in a
Phase | clinical trial in healthy volunteers.

Parameter Value Species/Study Reference

Preclinical

Oral Bioavailability

>20% Not specified Not specified
(Mouse)
Clinical (Single
Ascending Dose)
Elimination Half-life ~2-5 hours (30-800
Healthy Volunteers [7]
(tv2) mg dose range)

Note: Detailed quantitative results from the Phase | multiple ascending dose and food effect
studies are not yet publicly available.

Experimental Protocols
Leishmania donovani Intracellular Amastigote Assay
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This protocol outlines the methodology for determining the in vitro efficacy of compounds
against the intracellular amastigote stage of L. donovani.[8][9][10]

e Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum and differentiated into macrophages using
phorbol 12-myristate 13-acetate (PMA).

« Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani
promastigotes at a macrophage-to-parasite ratio of 1:15.

o Compound Treatment: After allowing for parasite internalization and transformation into
amastigotes, the infected cells are treated with serial dilutions of DNDI-6899.

 Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

e Readout: The number of intracellular amastigotes is quantified using automated microscopy
and image analysis. The ICso value is calculated from the dose-response curve.
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Caption: Workflow for the intracellular amastigote assay.

In Vivo Efficacy in a Mouse Model of Visceral
Leishmaniasis

This protocol describes the evaluation of DNDI-6899 efficacy in a murine model of VL.[11][12]
[13]
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« Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.

o Treatment: Seven days post-infection, mice are treated orally with DNDI-6899 twice daily for
five consecutive days.

» Endpoint: Fourteen days after the initiation of treatment, the parasite burden in the liver is
determined by microscopic examination of tissue smears or by quantitative PCR.

¢ Analysis: The efficacy of the compound is expressed as the percentage of parasite
suppression compared to a vehicle-treated control group.

Cytochrome P450 (CYP) Inhibition Assay

This protocol is used to assess the potential of DNDI-6899 to inhibit major human CYP
isoforms, a key indicator for potential drug-drug interactions.[14][15][16][17][18]

e |ncubation: DNDI-6899 at various concentrations is incubated with human liver microsomes,
a specific substrate for a CYP isoform, and a cofactor (NADPH).

» Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific
metabolite is monitored over time.

» Quantification: The concentration of the metabolite is quantified using liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

e |Cso Determination: The half-maximal inhibitory concentration (ICso) is calculated by
comparing the rate of metabolite formation in the presence of DNDI-6899 to that of a vehicle
control.

Clinical Development

A Phase I clinical trial ISRCTN15730248) has been conducted to evaluate the safety,
tolerability, and pharmacokinetics of DNDI-6899 in healthy volunteers.[19] The study included a
single ascending dose (SAD) phase and a multiple ascending dose (MAD) and food effect
phase.[7]

Results from the SAD phase indicated that DNDI-6899 was well-tolerated at doses up to 800
mg, with no serious adverse events reported.[7] The compound was rapidly absorbed, and its
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exposure increased in a slightly more than dose-proportional manner.[7] The elimination half-
life was determined to be between 2 and 5 hours.[7] Preparations for a Phase | multiple-
ascending dose study are underway.[2][3]

Conclusion

DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis with a
novel mechanism of action targeting the essential parasite kinase CRK12. It has demonstrated
potent preclinical efficacy and a favorable safety profile in early clinical studies. Further clinical
development is ongoing to establish its efficacy and safety in patients with visceral
leishmaniasis. The development of DNDI-6899 represents a significant step forward in the
search for new, improved treatments for this neglected tropical disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Drug Discovery Unit - DNDi Project of the year: DNDI-6899 — A boost to the drug
discovery pipeline offering new hope for leishmaniasis [drugdiscovery.dundee.ac.uk]

e 3. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
» 4. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

e 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and
Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nim.nih.gov]
e 7. dndi.org [dndi.org]
¢ 8. benchchem.com [benchchem.com]

¢ 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote
Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases
[journals.plos.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://dndi.org/wp-content/uploads/2025/08/DNDi-6899-01-Clinical-Trial-Protocol-Synopsis.pdf
https://dndi.org/wp-content/uploads/2025/08/DNDi-6899-01-Clinical-Trial-Protocol-Synopsis.pdf
https://drugdiscovery.dundee.ac.uk/news/dndi-project-of-the-year-dndi-6899-a-boost-to-the-drug-discovery-pipeline-offering-new-hope-for-leishmaniasis
https://dndi.org/news/2024/2023-rd-portfolio-in-review-leishmaniasis/
https://www.benchchem.com/product/b607826?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://drugdiscovery.dundee.ac.uk/news/dndi-project-of-the-year-dndi-6899-a-boost-to-the-drug-discovery-pipeline-offering-new-hope-for-leishmaniasis
https://drugdiscovery.dundee.ac.uk/news/dndi-project-of-the-year-dndi-6899-a-boost-to-the-drug-discovery-pipeline-offering-new-hope-for-leishmaniasis
https://dndi.org/news/2024/2023-rd-portfolio-in-review-leishmaniasis/
https://dndi.org/research-development/portfolio/dndi-6899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4262729/
https://dndi.org/wp-content/uploads/2025/08/DNDi-6899-01-Clinical-Trial-Protocol-Synopsis.pdf
https://www.benchchem.com/pdf/Application_Notes_Antiparasitic_agent_6_Protocol_for_Leishmania_Amastigote_Assay.pdf
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001253
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001253
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001253
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote
Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nim.nih.gov]

e 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed
suramin in visceral leishmaniasis - PMC [pmc.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]

e 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-
bioarray.com]

e 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
e 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

e 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature
Experiments [experiments.springernature.com]

» 18. Inhlifesciences.org [Inhlifesciences.org]
e 19. isrctn.com [isrctn.com]

 To cite this document: BenchChem. [DNDI-6899 for Visceral Leishmaniasis: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607826#dndi-6899-for-visceral-leishmaniasis-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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